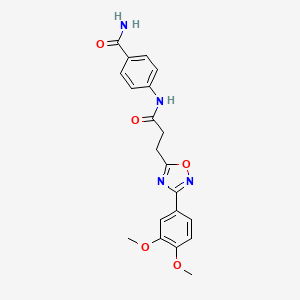
3-(2-methoxy-7-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxy-7-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that has a unique chemical structure, making it an interesting subject for scientific exploration.
作用机制
The mechanism of action of 3-(2-methoxy-7-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound works by inhibiting the activity of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-methoxy-7-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole has several biochemical and physiological effects. This compound has been found to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to induce apoptosis (cell death) in cancer cells.
实验室实验的优点和局限性
One of the significant advantages of using 3-(2-methoxy-7-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole in lab experiments is its unique chemical structure, which makes it an interesting subject for scientific exploration. However, one of the limitations of using this compound is its complex synthesis process, which makes it challenging to produce in large quantities.
未来方向
There are several future directions for research on 3-(2-methoxy-7-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole. One of the significant areas of research is the development of new drugs based on this compound. Researchers are also exploring the potential applications of this compound in the field of nanotechnology, where it can be used in the development of new materials and devices. Additionally, there is a growing interest in studying the environmental impact of this compound and its potential use in environmental remediation.
Conclusion:
In conclusion, 3-(2-methoxy-7-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research. This compound has several potential applications in various fields, including drug development, nanotechnology, and environmental remediation. While there is still much to be learned about the mechanism of action and biochemical and physiological effects of this compound, the future looks promising for its use in scientific research.
合成方法
The synthesis of 3-(2-methoxy-7-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a complex process that involves several steps. One of the commonly used methods for synthesizing this compound is the reaction between 2-methoxy-7-methylquinoline-3-carboxylic acid hydrazide and 4-pyridinecarboxylic acid hydrazide in the presence of phosphorus oxychloride. This reaction leads to the formation of 3-(2-methoxy-7-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole.
科学研究应用
3-(2-methoxy-7-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use in the development of new drugs. This compound has shown promising results in the treatment of various diseases, including cancer, bacterial and fungal infections, and inflammation.
属性
IUPAC Name |
3-(2-methoxy-7-methylquinolin-3-yl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-3-4-13-10-14(18(23-2)20-15(13)9-11)16-21-17(24-22-16)12-5-7-19-8-6-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDMWXYAWHVOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=NOC(=N3)C4=CC=NC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-7-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7712650.png)


![N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)



